Product packaging for Calcium sulfate dihydrate(Cat. No.:CAS No. 10101-41-4)

Calcium sulfate dihydrate

Cat. No.: B046909
CAS No.: 10101-41-4
M. Wt: 172.17 g/mol
InChI Key: PASHVRUKOFIRIK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium sulfate dihydrate, with the chemical formula CaSO₄·2H₂O and commonly known as the mineral gypsum, is an inorganic compound of significant utility in scientific research. Its primary research value lies in its unique physicochemical properties, including its controlled dehydration to form calcium sulfate hemihydrate (Plaster of Paris) and its subsequent rehydration to form a rigid solid. This reversible mechanism of action makes it an indispensable model system for studying crystallization kinetics, cement chemistry, and the design of novel biomaterials. In the field of materials science, it serves as a cost-effective and biocompatible filler, a fire-resistant additive in composites, and a key component in the synthesis of specialty cements. Furthermore, its high purity form is critical in analytical chemistry as a stable desiccant and a primary standard in calibration procedures. In biotechnology and pharmaceuticals, ultra-pure this compound is extensively investigated as a scaffold for bone tissue engineering due to its osteoconductivity and controllable biodegradation rate, as well as a versatile excipient for drug delivery systems. This product is presented to the research community to support innovation in these diverse areas, providing a reliable and well-characterized reagent for advanced experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaSO4. 2H2O<br>CaH4O6S B046909 Calcium sulfate dihydrate CAS No. 10101-41-4

Properties

IUPAC Name

calcium;sulfate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASHVRUKOFIRIK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-]S(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaSO4 . 2H2O, CaH4O6S
Record name CALCIUM SULFATE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7778-18-9 (Parent)
Record name Calcium sulfate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047514
Record name Calcium sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to slightly yellowish-white odorless solid; [Merck Index] Colorless hygroscopic solid; [Reference #1] White powder; [Sigma-Aldrich MSDS], CRYSTALLINE POWDER.
Record name Calcium sulfate dihydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20118
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CALCIUM SULFATE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml at 20 °C: 0.2 (very poor)
Record name CALCIUM SULFATE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

2.32 g/cm³
Record name CALCIUM SULFATE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

10101-41-4, 13397-24-5
Record name Calcium sulfate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphogypsum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfuric acid, calcium salt, hydrate (1:1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM SULFATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4846Q921YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CALCIUM SULFATE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

100-150 °C
Record name CALCIUM SULFATE DIHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Crystallization and Growth Mechanisms of Calcium Sulfate Dihydrate

Nucleation of Calcium Sulfate (B86663) Dihydrate

Nucleation is the first step in the formation of a new thermodynamic phase, involving the self-assembly of ions into stable nuclei that can subsequently grow into macroscopic crystals. This process can be categorized as either homogeneous, occurring spontaneously within the bulk solution, or heterogeneous, initiated on a pre-existing surface.

Homogeneous nucleation occurs in the absence of any foreign particles or surfaces when the concentration of calcium and sulfate ions is high enough to overcome the energy barrier for spontaneous nucleus formation. This process arises from random collisions and associations of ions within the solution researchgate.net. Studies often distinguish between two nucleation regimes based on the level of supersaturation, with homogeneous nucleation typically occurring at high levels of supersaturation leeds.ac.uk. Molecular dynamics simulations have been employed to study the formation pathway of calcium sulfate in homogeneous systems, identifying distinct steps in the crystal's evolution that align with prenucleation theory acs.org. Research fitting experimental data to Classical Nucleation Theory (CNT) has estimated the effective surface free energy for homogeneous nucleation to be approximately 40 mJ/m² leeds.ac.uk.

Heterogeneous nucleation is the more commonly observed mechanism, as it occurs at lower levels of supersaturation than homogeneous nucleation leeds.ac.uk. This process is initiated on the surface of foreign materials, such as dust particles, impurities, or the walls of the container. These surfaces reduce the activation energy required for nucleation, making it a more favorable pathway researchgate.net. A dilatometric study of calcium sulfate dihydrate crystallization in the absence of added seed crystals indicated that the nucleation was heterogeneous researchgate.net. The effective surface free energy for heterogeneous nucleation has been estimated to be around 14 mJ/m², significantly lower than that for homogeneous nucleation, highlighting why it is the predominant mechanism at lower supersaturations leeds.ac.uk.

The induction period is the time that elapses between the creation of a supersaturated solution and the appearance of detectable crystals proquest.commdpi.com. This period is a crucial parameter in crystallization studies as it encompasses the time required for both nucleation and the initial growth of nuclei to a detectable size. It is strongly influenced by factors such as supersaturation, temperature, pH, and the presence of impurities cdnsciencepub.comresearchgate.netnih.gov.

Research has consistently shown that the induction period decreases significantly as the initial reactant concentration, and therefore supersaturation, increases mdpi.comresearchgate.net. For example, one study measuring induction times via turbidimetric methods at a constant temperature demonstrated this inverse relationship clearly.

Table 1: Effect of Initial Reactant Concentration on the Induction Period of this compound at 298 K

Initial Concentration (M)Induction Time (seconds)
0.15160
0.2092
0.2569
0.3049
0.3528

This table is based on data presented in a study on the influence of supersaturation on the induction time of calcium sulfate crystallization. mdpi.com

Supersaturation is the primary driving force for both nucleation and crystal growth. It is defined as the ratio of the actual concentration of a solute in a solution to its equilibrium concentration (solubility). A higher degree of supersaturation leads to a greater thermodynamic drive to form a solid phase, which in turn directly affects the crystallization process cdnsciencepub.comresearchgate.net.

The level of supersaturation has a profound impact on the nucleation mechanism. At lower supersaturations, heterogeneous nucleation is the dominant pathway, while high supersaturation levels are required for homogeneous nucleation to occur leeds.ac.uk. Furthermore, the rate of nucleation increases exponentially with the degree of supersaturation, leading to a corresponding exponential decrease in the induction period mdpi.com. In some cases, the predominant phase that nucleates can also be influenced by the supersaturation level. For instance, in a concentrated Calcium chloride solution, the predominant nucleation shifted from α-calcium sulfate hemihydrate at lower supersaturations to this compound at higher supersaturations acs.org.

Crystal Growth Kinetics

Following nucleation, the stable nuclei grow into larger crystals through the addition of ions from the supersaturated solution. The study of crystal growth kinetics focuses on the rate and mechanism of this process.

Theoretical models applied to the crystallization of this compound (CSD) indicate that its growth follows an adhesion-type mechanism acs.org. In this model, the growth process is not necessarily ion-by-ion but can involve the adhesion of larger ionic clusters or precursor species to the crystal surface. This aligns with modern, non-classical nucleation theories that propose the existence of stable pre-nucleation clusters in solution nih.gov. The rate of growth in this mechanism is influenced by several factors, including temperature, which is a key factor affecting the rate constant, and the chemical potential difference between the solid and liquid phases, which acts as the driving force for crystallization acs.org.

Diffusion-Controlled Growth

The growth of this compound crystals is often governed by a diffusion-controlled mechanism, where the rate-limiting step is the transport of calcium (Ca²⁺) and sulfate (SO₄²⁻) ions from the bulk solution to the crystal surface. youtube.comyoutube.com In this process, the crystal growth rate is dependent on the concentration gradient of the solute between the supersaturated solution and the crystal-liquid interface. youtube.com The flux of ions towards the interface dictates the speed at which the crystal can grow. youtube.comyoutube.com

Research has shown that the spontaneous precipitation of this compound can be a surface diffusion-controlled process. acs.org This suggests that after the growth units arrive at the crystal surface, they are integrated into active sites, such as steps or kinks on the surface, via diffusion along the crystal face. acs.org The linear relationship observed between the rate of precipitation and the relative solution supersaturation supports this mechanism. acs.org For processes controlled by one-dimensional diffusion, the growth often follows a parabolic law, where the thickness of the precipitate layer varies with the square root of time. youtube.comyoutube.com

Influence of Temperature on Growth Rate

Temperature is a critical factor influencing the crystallization kinetics of this compound. acs.org An increase in temperature generally leads to a higher crystal growth rate. acs.org This is primarily because elevated temperatures decrease the viscosity of the solution and increase the diffusion rate of ions, allowing them to travel more quickly to the crystal surface. acs.org

Studies have quantified this relationship, showing a clear trend of increasing crystallization rate constants with temperature. For instance, in one study, the rate constant increased significantly as the temperature was raised from 298.15 K to 308.15 K. acs.org However, the relationship is not always straightforward, as the solubility of calcium sulfate hydrates decreases with increasing temperature, which can affect the driving force for crystallization. acs.org Some research has noted a discontinuity in the apparent rate constant between 38.5 °C and 50.0 °C, potentially indicating the formation of a different, transient phase like anhydrous calcium sulfate at higher temperatures before it converts to the more stable dihydrate. acs.org Increasing the temperature can also affect the resulting crystal morphology, with larger crystals and a greater number of polycrystals forming at higher temperatures. mdpi.com

Temperature (K)Crystallization Rate Constant (mol/L)
298.154.62 × 10⁻⁵
303.156.75 × 10⁻⁵
308.158.88 × 10⁻⁵

Data sourced from a study on crystallization kinetics of this compound, showing the effect of temperature at a fixed stirring speed (300 rpm), pH (8.5), and zero polymer concentration. acs.org

Influence of pH and Stirring Speed

pH: The pH of the solution can have a marked effect on the crystallization of this compound, particularly on the nucleation stage and the induction period before rapid crystal growth begins. cdnsciencepub.comcdnsciencepub.com While some kinetic models suggest that pH has little effect on the crystal growth rate constant itself, it significantly impacts the induction time. acs.orgcdnsciencepub.com This effect is often linked to the ionization state of additives or impurities in the solution. cdnsciencepub.com For example, the inhibitory activity of polyacrylic acids on gypsum growth is strongly dependent on the solution pH, which affects the degree of ionization of the polymer's carboxyl groups. cdnsciencepub.com Nucleation, the initial formation of crystal seeds, has been shown to be markedly affected by pH. cdnsciencepub.comresearchgate.net

Stirring Speed (Agitation): Stirring speed primarily affects the mass transfer of ions to the crystal surface. Increasing the agitation or stirring speed generally enhances the crystal growth rate up to a certain point. acs.orgmdpi.com This is because faster stirring reduces the thickness of the diffusion boundary layer around the crystal, allowing for more efficient transport of solute ions to the growing faces. mdpi.com Research has shown that an increase in agitation speed leads to a decrease in the induction time for crystallization. mdpi.com However, beyond a certain speed, the effect may plateau as the process becomes limited by surface integration kinetics rather than diffusion. mdpi.com While stirring speed primarily impacts the rate constant of crystallization, it does not typically affect the equilibrium of crystallization, which is determined by the solubility of the compound. acs.org

ParameterCondition 1Condition 2Effect on Crystallization
pH pH 4.5pH 6.6Nucleation and induction period are markedly affected; adjusting pH after crystallization has started has a negligible effect on the established growth rate. cdnsciencepub.com
Stirring Speed 200 rpm300 rpmIncreased stirring speed enhances the rate constant of crystal growth by improving mass transfer of ions to the crystal surface. acs.org

Non-Classical Crystallization Pathways

Contrary to the classical model of ion-by-ion addition to a crystal lattice, the formation of this compound can proceed through complex, multi-stage, non-classical pathways. nih.govmdpi.com These pathways involve the formation of various precursor and intermediate species before the final, stable gypsum phase appears. nih.govleeds.ac.uk Evidence suggests that the process begins with the association of ions into nanometric primary species, which then aggregate into larger, disordered entities. uni-konstanz.de This modern understanding challenges classical notions by showing that phase separation can occur well before a detectable crystal lattice is formed. nih.govuni-konstanz.de

Amorphous Precursor Phases

A key feature of the non-classical pathway for gypsum formation is the initial precipitation of an amorphous calcium sulfate (ACS) phase. rsc.orgrsc.org This disordered, non-crystalline precursor forms rapidly from a supersaturated solution. rsc.org The ACS nanoparticles can then evolve through aggregation and internal structural rearrangement. rsc.org Within these bulk amorphous particles, nanocrystalline domains can sprout and develop, eventually leading to the formation of crystalline gypsum. rsc.org This pathway, where an amorphous phase precedes the crystalline one, is thought to be a common mechanism in the crystallization of sparingly soluble salts. researchgate.net

Oriented Attachment Mechanisms

Oriented attachment is another non-classical growth mechanism observed in this compound crystallization. rsc.org This process involves the self-assembly of pre-existing nanocrystals that align along a common crystallographic orientation before fusing together to form a larger single crystal or mesocrystal. rsc.orgnih.govresearchgate.net The driving force for this attachment is the reduction of the total surface free energy achieved by eliminating the high-energy facets between the individual particles. rsc.orgresearchgate.net While this mechanism is well-documented for nanoparticles, it has also been reported for millimeter-sized gypsum crystals, which can aggregate stereoselectively upon agitation. rsc.org The resulting structure may not be a perfect single crystal but rather a mesocrystal, composed of smaller, slightly misaligned domains that preserve a "memory" of their particle-based formation pathway. kobv.de

Role of Hemihydrate as a Precursor

Evidence strongly suggests that calcium sulfate hemihydrate (CaSO₄·0.5H₂O), also known as bassanite, can act as a transient intermediate phase during the crystallization of this compound. rsc.orgresearchgate.net According to this multi-step pathway, an initial amorphous phase first transforms into the metastable hemihydrate, which then subsequently converts to the thermodynamically stable dihydrate form. rsc.orgresearchgate.net This sequential precipitation has been observed at room temperature. rsc.org The transformation of hemihydrate to dihydrate is a well-known hydration process that is fundamental to the setting of commercial plasters. nih.goviucr.org The presence of hemihydrate as a precursor highlights the complexity of the crystallization process, where less stable phases can form kinetically before the final stable product emerges. leeds.ac.ukresearchgate.net

Effect of Impurities and Additives on Crystallization

The crystallization of this compound (gypsum) is significantly influenced by the presence of various impurities and additives. These substances can alter the nucleation, growth kinetics, and morphology of the resulting crystals. The interaction between these additives and the growing crystal surfaces is a key factor in controlling gypsum scale formation in industrial processes.

Organic additives are widely studied for their role in modifying gypsum crystallization. Their effectiveness often depends on their functional groups, molecular weight, and concentration.

Amino Acids: The interaction of amino acids with gypsum crystals is stereoselective and depends on the specific amino acid. acs.org For instance, in a study of 18 amino acids, it was found that for 11 of them, the D-isomer slows gypsum growth more than the L-isomer, while the opposite was true for the other seven. acs.org This selectivity is attributed to the different stereochemical matching between the amino acid enantiomers and the dynamic growth steps of the gypsum crystal. acs.org Glycine (B1666218), L-alanine, and L-tyrosine have been shown to inhibit precipitation rates, whereas L- and D-arginine can accelerate crystal growth. psu.edu The inhibition mechanism involves the surface-specific binding of amino acids to gypsum crystal faces, which can alter the equilibrium fractionation factor of the mineral. psu.eduresearchgate.net Density functional theory (DFT) calculations suggest that the energetic favorability of glycine sorption onto gypsum crystal faces occurs in the order: (110) > (010) > (120) > (011). researchgate.net

Polymers: Polymers, particularly those containing carboxyl groups, are effective inhibitors of this compound crystal growth. cdnsciencepub.comcdnsciencepub.com Polyelectrolytes such as polyacrylic acid (PAA), polymethacrylic acid, carboxymethyl cellulose, and alginic acid have demonstrated significant inhibitory effects. cdnsciencepub.comcapes.gov.br In contrast, polymers without carboxyl groups, like those with acrylamide, sulfonate, or quaternary amine functional groups, show little to no significant effect on the induction period or the rate of crystal growth at similar concentrations. cdnsciencepub.comcdnsciencepub.com The inhibitory action of polymers like polyacrylic acids is characterized by an induction period, during which crystal growth is slow, followed by growth at a rate similar to that in a pure solution. cdnsciencepub.comcdnsciencepub.com The duration of this induction period is heavily influenced by the polymer's concentration, molecular weight, solution pH, and temperature. cdnsciencepub.comcdnsciencepub.com The degree of ionization of the polymer, which is pH-dependent, plays a crucial role in its effectiveness as an inhibitor. cdnsciencepub.com

Carboxylic Acids: Carboxylic acids such as citric, tartaric, and maleic acids are known to delay the precipitation of calcium sulfate. gfz-potsdam.decambridge.org Studies have shown that these additives increase the induction time for crystal formation. gfz-potsdam.decambridge.org Among these, citric acid has been found to be a particularly effective inhibitor, significantly retarding nucleation and growth even at low concentrations. gfz-potsdam.de The mechanism of inhibition involves the adsorption of carboxylic acid molecules onto the active growth faces of both the initial bassanite phase and the subsequent gypsum crystals. gfz-potsdam.de This adsorption not only slows the transformation of bassanite to gypsum but also alters the final crystal habit, changing it from the typical needle-like shape to plate-like crystals in the presence of citrate. gfz-potsdam.decambridge.org The structure of the carboxylic acid, including the number and arrangement of carboxyl groups and the presence of other functional groups like hydroxyls, significantly influences its interaction with the crystal surface and its effectiveness as a modifier. frontiersin.org

Table 1: Effect of Various Organic Additives on this compound Crystallization

Additive Type Specific Example Observed Effect Reference
Amino Acid Glycine, L-alanine Inhibited precipitation rates by ~22-29% psu.edu
D-arginine Accelerated crystal growth by ~48% psu.edu
Polymer Polyacrylic Acid (PAA) Induces an induction period, slowing initial crystal growth; effectiveness is pH-dependent cdnsciencepub.comcdnsciencepub.com
Polymers without carboxyl groups No significant effect on induction period or growth rate cdnsciencepub.comcdnsciencepub.com
Carboxylic Acid Citric Acid Significantly increases induction time; stabilizes bassanite precursor gfz-potsdam.decambridge.org
Tartaric, Maleic Acids Increase induction time, but less effective than citric acid gfz-potsdam.decambridge.org

Inorganic ions present in solution can significantly affect the nucleation and growth kinetics of this compound.

Magnesium (Mg²⁺): This ion is a potent inhibitor of gypsum crystallization, decreasing nucleation and growth kinetics significantly more than alkali metal cations like Li⁺, Na⁺, and K⁺. cardiff.ac.uk The presence of Mg²⁺ slows the crystallization of gypsum and can transform the crystal morphology from a platelet-like shape to a rod-like or needle-like shape. researchgate.net The mechanism is primarily through adsorption to the growing crystal surfaces rather than incorporation into the crystal lattice. cardiff.ac.uk

Aluminum (Al³⁺) and Iron (Fe³⁺): Trivalent ions such as Al³⁺ and Fe³⁺ also act as inhibitors, increasing the induction time and decreasing the growth efficiency of gypsum crystals. researchgate.netresearchgate.net These ions can cause the crystal length to decrease while the diameter thickens, leading to wedge-shaped or short columnar crystals. researchgate.net The presence of Al³⁺ and Fe³⁺ has been shown to reduce the surface energy of the crystals. researchgate.net In some conditions, these ions can enhance the agglomeration of calcium sulfate by adsorbing onto the crystal surfaces. researchgate.net

Other Ions: Alkali metal ions such as Li⁺, Na⁺, and K⁺ also influence crystallization, though to a lesser extent than Mg²⁺. cardiff.ac.uk Li⁺ and K⁺ tend to adsorb to the crystal surface, while a significant portion of Na⁺ can become incorporated into the crystal structure. cardiff.ac.uk Anions like fluoride (B91410) (F⁻) can also affect gypsum crystal morphology, leading to the formation of sphere-shaped aggregates. acs.org

Table 2: Influence of Select Inorganic Ions on Gypsum Crystallization

Ion Effect on Kinetics Effect on Morphology Mechanism Reference
Mg²⁺ Strong inhibition; decreases nucleation & growth rate Longer, narrower, rod-like crystals Surface adsorption cardiff.ac.ukresearchgate.net
Al³⁺ Inhibition; increases induction time Shorter, thicker, wedge-shaped crystals Surface adsorption researchgate.netresearchgate.net
Fe³⁺ Inhibition; increases induction time Shorter, thicker, wedge-shaped crystals Surface adsorption researchgate.netresearchgate.net
Na⁺ Weaker inhibition - ~25% incorporation into crystal lattice cardiff.ac.uk
Li⁺, K⁺ Weaker inhibition Longer, narrower crystals (Li⁺) Surface adsorption cardiff.ac.uk

The presence of non-crystallizing colloidal particles, such as silica (B1680970) (SiO₂), affects the crystallization process of this compound. msu.eduresearchgate.net Studies have shown that the induction time and the rate of crystallization both increase when gypsum forms in solutions containing suspended silica colloids. msu.eduresearchgate.net While silica colloids can promote the crystallization rate of gypsum, they appear to have an insignificant effect on the nucleation rate itself. acs.org The presence of colloidal silica can also impact the structure and strength of the resulting gypsum scale. researchgate.net In membrane distillation processes, silica scaling manifests differently from gypsum scaling; it forms a thin film on the membrane surface rather than growing into the membrane pores, as gypsum crystals do. nih.gov

The prevention of calcium sulfate scale is a critical challenge in many industrial applications, and chemical inhibitors are a primary method of control. whiterose.ac.ukwalshmedicalmedia.com These inhibitors function through several mechanisms.

One major mechanism is threshold inhibition , where the inhibitor, even at substoichiometric concentrations, blocks the development of supercritical nuclei, thus preventing precipitation. walshmedicalmedia.com This is often achieved through the adsorption of inhibitor molecules onto active growth sites on the crystal surface. researchgate.net This blockage prevents further incorporation of lattice ions, retarding or stopping crystal growth. researchgate.net

Another mechanism involves crystal modification . kaust.edu.saresearchgate.net In this process, the inhibitor adsorbs onto specific faces of the growing crystal, altering its normal growth pattern. This can lead to distorted, irregular, and less-adherent crystals that are more easily dispersed in the fluid flow, reducing their tendency to form hard scale on surfaces. researchgate.net

Crystal Morphology and Habit Modification

The crystal habit, or the characteristic external shape of a crystal, is a manifestation of its internal atomic arrangement but is heavily influenced by growth conditions, including the presence of impurities and additives. wikipedia.org For this compound, which often crystallizes in a needle-like form, various substances can modify this typical morphology. gfz-potsdam.denih.gov

Organic Additives: Carboxylic acids are notable habit modifiers. Citric acid, for example, can change the gypsum habit from needle-like crystals to plate-like forms. gfz-potsdam.decambridge.org The molecular structure of the carboxylic acid, such as the number and spatial arrangement of carboxyl groups, plays a critical role in determining the final crystal morphology. frontiersin.org Amino acids can also induce alterations in crystal morphology. acs.org

Inorganic Ions: The presence of inorganic ions can lead to distinct morphological changes. Mg²⁺ and Fe³⁺ ions can cause the formation of needle-like crystals instead of the plate-like or flake-like crystals seen in their absence. researchgate.net Li⁺ and Mg²⁺ have been observed to produce longer and narrower crystals compared to those grown in a pure system. cardiff.ac.uk

Surfactants: Surface-active agents can also modify crystal habits. For instance, the cationic surfactant cetyltrimethylammonium bromide (CTAB) has been shown to change gypsum morphology from needle-like to tabular. nih.govresearchgate.net

Other Factors: The morphology of this compound can also be controlled by adjusting process parameters or the solvent system. Using different anti-solvents, such as various alcohols, can change the crystal morphology from butterfly-like flakes to hexagonal prisms. mdpi.com

Phase Transformations Involving Calcium Sulfate Dihydrate

Dehydration Pathways of Calcium Sulfate (B86663) Dihydrate

The dehydration of calcium sulfate dihydrate (CaSO₄·2H₂O) is not a simple, single-step process but rather a series of transformations that lead to the formation of bassanite (CaSO₄·0.5H₂O) and subsequently anhydrite (CaSO₄). The specific pathway and the stability of these intermediate phases are highly dependent on the surrounding conditions, particularly temperature and water vapor pressure. acs.orgnih.gov

Under conditions of high water vapor pressure, the dehydration of gypsum typically proceeds in two distinct stages. The first stage involves the loss of 1.5 water molecules to form bassanite. As the temperature increases, bassanite then loses its remaining water to transform into anhydrite. acs.orgnih.gov However, under low water vapor pressure, gypsum can dehydrate directly to anhydrite in a single step. acs.orgnih.gov

Gypsum to Bassanite Transformation

The transformation of gypsum to bassanite is a critical step in the production of plaster of Paris. This conversion can be achieved through the application of heat, which drives off a significant portion of the water of crystallization from the gypsum structure.

Temperature is a primary driver for the conversion of gypsum to bassanite. In a dry environment, this transformation generally occurs in the temperature range of 100°C to 180°C. eco-vector.com Thermal analysis indicates that the process is endothermic, with a peak temperature for this dehydration reaction occurring around 150°C. eco-vector.com It has been noted that at least 200°C may be required for a more complete conversion. eco-vector.com The exact transition temperature can be influenced by factors such as atmospheric pressure and the crystalline structure of the starting gypsum material.

Table 1: Reported Temperature Ranges for Gypsum to Bassanite Transformation

Condition Temperature Range (°C) Source
General Dehydration 100 - 180 eco-vector.com
Thermal Analysis Peak ~150 eco-vector.com
For Complete Conversion ≥ 200 eco-vector.com
In High Salinity Brines (>4 M NaCl) > 80 cpimentelguerra.com

The presence of brines, particularly sodium chloride (NaCl) solutions, can significantly alter the temperature at which the gypsum to bassanite transformation occurs. In high salinity solutions, the transformation can happen at temperatures lower than those required in freshwater or dry conditions.

Research has demonstrated that in brines with a NaCl concentration greater than 4 M, gypsum can be rapidly and reversibly converted to bassanite at temperatures above 80°C. cpimentelguerra.com This phenomenon is attributed to changes in the solubility of the different calcium sulfate phases in the presence of high salt concentrations. Specifically, at these elevated temperatures and brine concentrations, gypsum becomes more soluble than bassanite, leading to the dissolution of gypsum and the precipitation of bassanite. cpimentelguerra.com

Table 2: Effect of NaCl Concentration on Gypsum Transformation Temperature

NaCl Concentration (M) Transformation Temperature to Bassanite (°C) Observation Source
> 4 > 80 Rapid and reversible conversion cpimentelguerra.com
Low Salinity Higher temperatures required Conversion does not readily occur in pure water at lower temperatures cpimentelguerra.com

Bassanite to Anhydrite Transformation

Following the formation of bassanite, a further increase in temperature will lead to the second stage of dehydration: the transformation of bassanite to anhydrite. This step involves the removal of the remaining 0.5 moles of water per formula unit of calcium sulfate.

The transition from bassanite to γ-anhydrite (a reactive form of anhydrite) has been observed to start at approximately 388 K (115°C) and is completed by 408 K (135°C) under atmospheric pressure. nih.gov It is important to note that bassanite is considered a metastable phase across the entire relevant temperature range, meaning it is always more soluble than anhydrite, though the kinetics of anhydrite formation can be slow. iucr.org

Thermodynamics of Dehydration Processes

The dehydration of this compound is an endothermic process, meaning it requires an input of energy to proceed. The thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS), quantify the energy changes associated with these phase transformations.

Table 3: Thermodynamic Parameters for Calcium Sulfate Dehydration

Transformation Thermodynamic Parameter Value Conditions Source
Gypsum → Anhydrite + 2H₂O Standard Reaction Enthalpy (ΔH) -16,900 J/mol Standard Conditions aip.org
Gypsum → Anhydrite + 2H₂O Standard Reaction Entropy (ΔS) -51.6 J/(mol·K) Standard Conditions aip.org
Gypsum → Bassanite + 1.5H₂O Entropy Change (ΔS) Increases significantly with pressure High Pressure aip.org

Rehydration of Anhydrite and Hemihydrate to Dihydrate

The dehydration processes of calcium sulfate are reversible, and both anhydrite and bassanite (hemihydrate) can rehydrate to form the stable dihydrate phase, gypsum, in the presence of water. This rehydration is the fundamental chemical reaction responsible for the setting of plaster of Paris and other gypsum-based materials.

The rehydration of bassanite to gypsum is a one-step process with no crystalline intermediate phases. nih.gov The reaction proceeds via a dissolution-reprecipitation mechanism, where the hemihydrate dissolves and then precipitates as the less soluble dihydrate. eco-vector.com The kinetics of this transformation are influenced by factors such as the presence of seed crystals of gypsum, which can reduce the induction time for nucleation. nih.gov The rehydration process is exothermic, releasing heat as the gypsum crystals form. iucr.org

Soluble anhydrite (γ-CaSO₄) also readily rehydrates. It can adsorb water vapor from the air at relatively low humidity to form bassanite. acs.orgnih.gov Further hydration to gypsum occurs in the presence of liquid water. The hydration of insoluble anhydrite (II-CaSO₄) is a much slower process and can be accelerated by mechanical action, such as grinding in a ball mill, which increases the specific surface area available for reaction. researchgate.net

Table 4: Rehydration Characteristics of Anhydrite and Hemihydrate

Starting Material Rehydration Product Key Characteristics Source
Bassanite (Hemihydrate) Gypsum (Dihydrate) One-step process; exothermic; dissolution-reprecipitation mechanism. nih.goviucr.org
Soluble Anhydrite (γ-CaSO₄) Bassanite/Gypsum Can rehydrate by adsorbing water vapor to form bassanite; forms gypsum with liquid water. acs.orgnih.gov
Insoluble Anhydrite (II-CaSO₄) Gypsum (Dihydrate) Slow rehydration rate; can be accelerated by mechanical grinding. researchgate.net

Modeling of Phase Transition Diagrams

The construction of accurate phase transition diagrams for the calcium sulfate-water system is crucial for predicting the behavior of this compound under various conditions. These diagrams are developed through sophisticated chemical modeling that relies on fundamental thermodynamic principles and experimental data.

Chemical Model Development

The development of chemical models to describe the phase equilibria of calcium sulfate hydrates is fundamentally based on thermodynamic modeling. nih.govacs.org A primary goal is to accurately represent the solubility of the different phases—dihydrate (gypsum), hemihydrate, and anhydrite—as a function of temperature and solution composition. nih.govacs.orgresearchgate.net

A widely used approach is the Pitzer model, which is an ion-interaction model used to calculate activity coefficients in aqueous electrolyte solutions. nih.govacs.orgnih.gov This model is effective for describing the thermodynamic properties of the CaSO₄–H₂O system. nih.govacs.org The development process involves:

Critical Evaluation of Data: Researchers compile and critically reassess published experimental solubility data for all calcium sulfate phases over a wide range of temperatures. nih.govacs.orgntnu.no

Thermodynamic Framework: The CALPHAD (Calculation of Phase Diagrams) methodology is often applied to ensure that the thermodynamic data for the different phases are internally consistent. nih.govacs.org The model is based on minimizing the Gibbs energy of the system to find the equilibrium state. nih.govnih.gov

Parameterization: The Pitzer model relies on specific interaction parameters (e.g., β⁽¹⁾, β⁽²⁾) that account for the interactions between ions in the solution. nih.govacs.org These parameters, which can be temperature-dependent, are determined by fitting the model to the critically evaluated experimental data. nih.govntnu.nonih.gov For the CaSO₄–H₂O system, it has been shown that only two Pitzer parameters with a simple temperature dependency are needed to model solubility accurately from 273.15 K to 473.15 K, with good extrapolation capabilities. nih.govacs.orgfigshare.com

Model Validation: The resulting model's accuracy is validated by comparing its predictions against independent experimental data, such as osmotic coefficients, and with other existing models. nih.govacs.orgnih.gov

Another advanced model used for complex, multicomponent systems is the Mixed Solvent Electrolyte (MSE) model. ntnu.nonm.gov This model is particularly useful for industrial applications where various electrolytes are present and can accurately predict the chemistry of calcium sulfate formation in such solutions. ntnu.noresearchgate.net

The output of this modeling process includes key thermodynamic data, such as the standard Gibbs energy change and solubility products (Ksp) for the dissolution of each phase. nih.govnih.gov

Table 1: Solubility Products of Calcium Sulfate Phases at 298.15 K (25°C)

Phase Formula Solubility Product (Ksp)
Gypsum (Dihydrate) CaSO₄·2H₂O 2.40 x 10⁻⁵
Anhydrite CaSO₄ 3.22 x 10⁻⁵
Hemihydrate CaSO₄·0.5H₂O 8.75 x 10⁻⁵

Data sourced from thermodynamic modeling studies. nih.govacs.orgfigshare.com

Prediction of Metastable Regions

Once a robust chemical model is developed, it can be used to construct a phase diagram by calculating the solubility curves for gypsum, hemihydrate, and anhydrite as a function of temperature. nih.govresearchgate.net The intersections of these solubility curves represent the transition temperatures where two phases are in equilibrium. ntnu.noresearchgate.net

Stable Phases: The phase with the lowest solubility at a given temperature is the most thermodynamically stable. ntnu.no

Metastable Phases: A phase that is not the most stable (i.e., its solubility is not the lowest) but can persist for a significant time due to kinetic hindrances is considered metastable. nih.govntnu.nonm.gov

Modeling of the CaSO₄-H₂O system reveals distinct stable and metastable regions:

Gypsum (Dihydrate): This is the stable phase at lower temperatures. The stable temperature range for gypsum in pure water is from 273.15 K to approximately 315.95 K (0°C to 42.8°C). nih.govacs.orgfigshare.com

Anhydrite: Above ~315.95 K (~42.8°C), anhydrite becomes the stable phase as it has the lowest solubility. nih.govacs.orgfigshare.com Between this temperature and the gypsum-hemihydrate transition temperature, gypsum can persist in a metastable state. ntnu.nonm.gov

Hemihydrate: Thermodynamic models consistently predict that hemihydrate is a metastable phase across the entire temperature range in the pure CaSO₄–H₂O system. nih.govacs.orgnih.govfigshare.com Despite being metastable, it can form from gypsum under certain conditions. The model-calculated metastable invariant temperature for the transition of gypsum to hemihydrate is 374.55 K (101.4°C). nih.govacs.orgfigshare.com

The presence of additional solutes, such as acids or salts, significantly alters the phase boundaries and metastable regions. For instance, in the presence of increasing concentrations of sulfuric acid (H₂SO₄) or hydrochloric acid and calcium chloride (HCl-CaCl₂), the transition temperatures for the transformation of gypsum to anhydrite and gypsum to hemihydrate decrease. acs.orgnih.govresearchgate.net This means that in these solutions, gypsum becomes unstable at lower temperatures, and the region where hemihydrate can form as a metastable phase expands. researchgate.net These predictions are critical for controlling scaling and precipitation in various industrial processes. acs.orgnih.gov

Table 2: Predicted Stability and Metastability Ranges in the CaSO₄–H₂O System

Temperature Range Stable Phase Metastable Phase(s) Transition Point
273.15 K - 315.95 K Gypsum Hemihydrate, Anhydrite Gypsum-Anhydrite Transition: ~315.95 K
> 315.95 K Anhydrite Gypsum, Hemihydrate Metastable Gypsum-Hemihydrate Transition: ~374.55 K

Data based on Pitzer model predictions. nih.govacs.orgfigshare.com

Advanced Characterization Techniques in Calcium Sulfate Dihydrate Research

Spectroscopic Methods

Spectroscopic techniques are instrumental in probing the vibrational modes of molecules and identifying the elemental makeup of calcium sulfate (B86663) dihydrate.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in calcium sulfate dihydrate. The interaction of infrared radiation with the sample provides a unique molecular fingerprint. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of the sulfate ions (SO₄²⁻) and the water of hydration (H₂O).

The presence of water molecules is clearly indicated by strong absorption bands in the high-frequency region, typically around 3402 cm⁻¹ and 3492 cm⁻¹, which are assigned to the symmetric and antisymmetric stretching vibrations of the O-H bonds. crb-gmbh.com A bending vibration of the water molecules is also observed around 1620 cm⁻¹ and 1685 cm⁻¹. The sulfate group exhibits characteristic vibrations as well. The symmetric stretching (ν₁) and antisymmetric stretching (ν₃) modes of the S-O bonds appear in the spectrum, with the ν₃ mode often observed around 1131 cm⁻¹. researchgate.net The symmetric bending (ν₂) and antisymmetric bending (ν₄) modes of the sulfate ion are found at lower wavenumbers, with ν₄ appearing at approximately 616 cm⁻¹ and 667 cm⁻¹. crb-gmbh.com

FTIR Spectral Data for this compound

Vibrational Mode Wavenumber (cm⁻¹) Assignment
O-H Stretching (symmetric) ~3402 Water of Hydration
O-H Stretching (antisymmetric) ~3492 Water of Hydration
H-O-H Bending ~1620, ~1685 Water of Hydration
SO₄²⁻ Antisymmetric Stretching (ν₃) ~1131 Sulfate Group
SO₄²⁻ Antisymmetric Bending (ν₄) ~616, ~667 Sulfate Group

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly sensitive to the symmetric vibrations of non-polar bonds. The Raman spectrum of this compound is dominated by a very strong peak corresponding to the symmetric stretching mode (ν₁) of the sulfate ion, typically observed around 1004 cm⁻¹ to 1010 cm⁻¹. researchgate.netrigaku.com

Other vibrational modes of the sulfate group are also Raman active. The antisymmetric stretching mode (ν₃) appears as a weaker band around 1131 cm⁻¹ to 1143 cm⁻¹. researchgate.netrigaku.com The symmetric bending (ν₂) and antisymmetric bending (ν₄) modes are observed as doublets, with ν₂ appearing at approximately 409 cm⁻¹ and 488 cm⁻¹, and ν₄ at around 613 cm⁻¹ and 666 cm⁻¹. researchgate.net The stretching vibrations of the water molecules in gypsum are also identifiable in the Raman spectrum, with characteristic peaks appearing around 3400 cm⁻¹ and 3490 cm⁻¹. researchgate.net

Raman Spectral Data for this compound

Vibrational Mode Wavenumber (cm⁻¹) Assignment
O-H Stretching ~3400, ~3490 Water of Hydration
SO₄²⁻ Symmetric Stretching (ν₁) ~1004 - 1010 Sulfate Group
SO₄²⁻ Antisymmetric Stretching (ν₃) ~1131 - 1143 Sulfate Group
SO₄²⁻ Symmetric Bending (ν₂) ~409, ~488 Sulfate Group
SO₄²⁻ Antisymmetric Bending (ν₄) ~613, ~666 Sulfate Group

X-ray Fluorescence (XRF) is an elemental analysis technique used to determine the chemical composition of materials. In the context of this compound, XRF is employed to quantify the major elements, primarily calcium (Ca) and sulfur (S), and to detect the presence of any trace elemental impurities. The technique works by bombarding the sample with high-energy X-rays, which causes the atoms in the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification and quantification.

XRF analysis is crucial in industrial settings for quality control, for instance, in monitoring the sulfur content of gypsum used in cement production. rigaku.com Studies have demonstrated the utility of XRF in the analysis of gypsum, with the ability to provide accurate quantitative data for major and minor elements. researchgate.net For example, the sulfur content in gypsum can be reliably measured, with typical values ranging between 12-17%. rigaku.com

Typical Elemental Composition of Gypsum by XRF

Element Oxide Form Typical Weight %
Calcium CaO Varies
Sulfur SO₃ Varies

Note: The exact weight percentages can vary depending on the purity and source of the gypsum sample.

Diffraction Techniques

Diffraction techniques are essential for determining the crystal structure and identifying the different crystalline phases of calcium sulfate.

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases of calcium sulfate. The diffraction pattern obtained from an XRD experiment is unique to a specific crystalline material and is based on the constructive interference of monochromatic X-rays and the crystalline lattice. For this compound, the XRD pattern shows a series of characteristic peaks at specific diffraction angles (2θ), which correspond to different crystallographic planes. Prominent diffraction peaks for gypsum can be found at 2θ values of approximately 11.6°, 20.7°, and 29.1°. google.com

High-Temperature XRD (HT-XRD) is a powerful in-situ technique used to study the phase transformations of materials as a function of temperature. When this compound is heated, it undergoes a series of dehydration processes, transforming into bassanite (calcium sulfate hemihydrate, CaSO₄·0.5H₂O) and then to anhydrite (anhydrous calcium sulfate, CaSO₄). HT-XRD allows researchers to monitor these transformations in real-time by collecting diffraction patterns at various temperatures. This provides critical information on the temperatures at which these phase changes occur and the kinetics of the dehydration process. For example, studies have shown that the transformation from gypsum to bassanite can begin at temperatures as low as 50°C. wikipedia.org

Phase Transformations of this compound with Temperature

Temperature Range (°C) Predominant Crystalline Phase(s)
Ambient - ~50 This compound (Gypsum)
~50 - ~180 Bassanite (Hemihydrate) formation
> ~180 Anhydrite formation

Note: The transition temperatures can be influenced by factors such as heating rate and atmospheric conditions.

Rietveld refinement is a sophisticated analytical method applied to powder diffraction data (both X-ray and neutron) to refine the crystal structure of a material. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the determination of various crystallographic parameters with high precision. These parameters include lattice parameters, atomic positions, site occupancy factors, and thermal displacement parameters.

In the study of this compound, Rietveld refinement is used to obtain detailed and accurate structural information. It can be employed for quantitative phase analysis, enabling the precise determination of the weight fractions of gypsum, bassanite, and anhydrite in a mixed-phase sample. google.com This is particularly useful in monitoring the hydration or dehydration reactions of calcium sulfate. The method's ability to account for overlapping diffraction peaks makes it superior to traditional quantitative methods that rely on the intensity of a few isolated peaks. By refining the structural model, researchers can gain a deeper understanding of the material's properties and behavior.

Microscopy Techniques

Microscopy provides direct visualization of the crystalline structure and morphology of this compound, offering insights into its formation and transformation mechanisms.

Scanning Electron Microscopy (SEM) is a powerful tool for analyzing the surface topography and morphology of this compound crystals. mdpi.com It provides high-resolution images that reveal detailed information about the size, shape, and texture of the particles. mdpi.com

SEM analysis has been instrumental in observing the distinct crystal habits of this compound. Studies have shown that gypsum crystals typically exhibit a tabular or prismatic morphology. For instance, colored SEM micrographs have captured the characteristic crystalline structure of gypsum, which is essential for its use as plaster of Paris. alamy.com The technique allows for magnification levels that can resolve fine details of the crystal surfaces.

In research focused on the synthesis of calcium sulfate hemihydrate from the dihydrate form, SEM is used to monitor the morphological changes that occur during the dehydration process. For example, by heating this compound in various concentrations of a calcium chloride solution, researchers can control the resulting morphology of the hemihydrate crystals, as visualized by SEM. researchgate.net Furthermore, SEM images have been used to characterize the typical elongated and pencil-shaped crystals of α-hemihydrate, with sizes ranging from 60 to 100 μm. iucr.org

The application of SEM extends to comparative studies of different forms of calcium sulfate. For example, the morphologies of α- and β-forms of calcium sulfate hemihydrate, produced by heating gypsum, have been successfully characterized using SEM. researchgate.net This technique is often used in conjunction with other analytical methods, such as Energy Dispersive X-ray Spectroscopy (EDS), to confirm the chemical properties of the observed structures. researchgate.net

Table 1: Morphological Observations of Calcium Sulfate Hydrates using SEM

Calcium Sulfate Form Observed Morphology Typical Size Range Synthesis/Treatment Method
Dihydrate (Gypsum) Tabular, Prismatic Crystals Varies Natural or Synthesized
α-Hemihydrate Elongated, Pencil-shaped Crystals 60 - 100 μm Heat treatment of dihydrate
α-Hemihydrate Near-spherical Crystals ~18 - 40 µm Salt solution method with crystal modifier

This table provides an interactive summary of SEM findings for different calcium sulfate hydrates.

High-Resolution Transmission Electron Microscopy (HR-TEM) offers unparalleled insight into the atomic structure of materials, allowing for the direct imaging of the crystallographic lattice. wikipedia.org This technique is particularly valuable for studying the nucleation and growth mechanisms of this compound at the nanoscale.

HR-TEM studies have been pivotal in understanding the crystallization pathway of gypsum. Research has shown that gypsum formation can proceed through an intermediate phase of bassanite (calcium sulfate hemihydrate). nih.gov Using time-resolved cryogenic TEM (cryo-TEM), a specialized HR-TEM technique, researchers have observed the evolution from nanoscale amorphous clusters to amorphous particles, which then reorganize into crystalline gypsum within seconds. nih.gov

Detailed HR-TEM investigations have revealed the presence of bassanite nanorods as precursors to larger gypsum crystals. researchgate.net Even in well-formed gypsum crystals, remnants of the bassanite precursor can be detected through their characteristic d-spacings in HR-TEM images and selected area electron diffraction (SAED) patterns. researchgate.net This provides direct evidence for a multi-step crystallization process.

The influence of additives on gypsum crystallization has also been explored using HR-TEM. For example, the addition of citric acid has been shown to significantly delay the transformation of the amorphous phase to crystalline gypsum. nih.gov HR-TEM allows for the direct visualization of how these additives interact with the forming crystals at the nanoscale.

Table 2: Key Findings from HR-TEM Studies of Gypsum Crystallization

Observation Technique Significance
Nanoscale amorphous clusters Time-Resolved Cryo-TEM Reveals initial stages of particle formation
Transformation to crystalline gypsum Time-Resolved Cryo-TEM Demonstrates rapid reorganization from amorphous phase
Bassanite nanorod precursors HR-TEM Identifies an intermediate phase in gypsum growth
Remnant bassanite in gypsum crystals HR-TEM with SAED Confirms a multi-step crystallization pathway

This interactive table summarizes significant discoveries made using HR-TEM in the study of this compound.

Thermal Analysis Methods

Thermal analysis techniques are essential for characterizing the dehydration and phase transitions of this compound upon heating. These methods measure changes in the physical and chemical properties of a material as a function of temperature.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. This allows for the detection of thermal events such as phase transitions and dehydration.

The DTA curve of this compound typically shows two major endothermic peaks below 250°C, corresponding to the two-step dehydration process. nih.gov The first endotherm represents the conversion of this compound to calcium sulfate hemihydrate, while the second corresponds to the formation of anhydrite. researchgate.net For example, in one study, these peaks were observed at maximums of 87°C and 175°C. researchgate.net

In addition to the endothermic dehydration peaks, a smaller exothermic peak is often observed at higher temperatures, for instance, around 375°C or 422°C. nih.govresearchgate.net This exotherm is attributed to the phase transformation of soluble anhydrite (γ-CaSO₄) to insoluble anhydrite (β-CaSO₄). nih.govresearchgate.net The precise temperatures of these peaks can be influenced by factors such as atmospheric pressure, with lower pressures causing the peaks to shift to lower temperatures. nih.govnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to quantify the water loss during dehydration.

The TGA curve for this compound shows a distinct two-stage mass loss that corresponds to the dehydration process. rigaku.com The first mass loss corresponds to the release of 1.5 molecules of water to form calcium sulfate hemihydrate, and the second mass loss corresponds to the release of the remaining 0.5 molecules of water to form anhydrite. rigaku.com The total mass loss due to the dehydration of water of crystallization is approximately 21%. rigaku.com

TGA studies have confirmed that the dehydration of this compound is a two-step dissociative process, with calcium sulfate hemihydrate as the intermediate product. nih.govnih.gov At much higher temperatures, typically above 1250°C, a further gradual mass loss can be observed, which is due to the partial decomposition of calcium sulfate into calcium oxide and sulfur trioxide. rigaku.comlinseis.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique provides quantitative information about the enthalpy changes associated with phase transitions and dehydration.

Similar to DTA, the DSC curve of this compound shows two endothermic peaks associated with the two-step dehydration process. tainstruments.com DSC allows for the quantification of the heat absorbed during these transitions. By using sealed DSC pans with a pinhole, the resolution of these two peaks can be improved, which is particularly useful for quantifying the amounts of gypsum and hemihydrate in mixtures like cement. tainstruments.com The water vapor generated in the first dehydration step retards the onset of the second, shifting its peak to a higher temperature and allowing for better separation. tainstruments.com

DSC has been used to study the thermal behavior of various forms of calcium sulfate. While DTA may show differences in the exothermic peaks between α- and β-forms of calcium sulfate hemihydrate, DSC studies have indicated no detectable differences between these two forms. nih.govnih.gov

Table 3: Summary of Thermal Analysis Data for this compound

Technique Observed Thermal Event Typical Temperature Range (°C) Associated Process
DTA First Endotherm 87 - 150 CaSO₄·2H₂O → CaSO₄·0.5H₂O + 1.5H₂O
DTA Second Endotherm 175 - 197 CaSO₄·0.5H₂O → CaSO₄ + 0.5H₂O
DTA Exotherm 325 - 422 γ-CaSO₄ → β-CaSO₄
TGA First Mass Loss ~100 - 150 Dehydration to hemihydrate
TGA Second Mass Loss ~150 - 250 Dehydration to anhydrite
TGA Further Mass Loss > 1250 Decomposition to CaO

This interactive table consolidates the key thermal events observed for this compound using different analytical methods.

Table 4: List of Chemical Compounds

Compound Name Chemical Formula
This compound CaSO₄·2H₂O
Calcium sulfate hemihydrate CaSO₄·0.5H₂O
Anhydrite CaSO₄
Calcium oxide CaO
Sulfur trioxide SO₃
Calcium chloride CaCl₂

Other Analytical Techniques

In the comprehensive study of this compound, a variety of advanced analytical techniques are employed to elucidate its physical and chemical properties. These methods provide detailed insights into particle characteristics, crystallization kinetics, and hydration processes, which are crucial for both fundamental research and industrial applications.

Particle Size Distribution Analysis

The particle size distribution of this compound is a critical parameter that influences its material properties and applications. Analysis of this distribution provides valuable data for quality control and for understanding the crystallization process.

One common method for determining particle size is sieving. For instance, surgical-grade calcium sulfate hemihydrate particles, the precursor to the dihydrate form, have been separated into different size fractions using sieves with 100, 200, and 400 meshes. This allows for the study of particle ranges from 0 to 37.5 μm, 37.5 to 75 μm, and 75 to 150 μm wikipedia.org.

Research has shown that specific particle size distributions can optimize the properties of the final this compound product. For example, a mixture with 55.0% of particles in the 0–37.5 μm range, 17.4% in the 37.5–75 μm range, and 27.6% in the >75 μm range resulted in the highest compressive strength of 14.16 MPa wikipedia.org. The degradation rate in vitro is also influenced by particle size, with samples of mixed particle sizes degrading more completely within 30 days compared to single-sized samples wikipedia.org.

Optical microscopy is another technique used to assess particle size. For a particular sample of this compound, optical microscopy determined a mean particle size of 10 ± 6 µm mdpi.com.

Below is a data table summarizing the impact of particle size distribution on the properties of calcium sulfate materials.

PropertyParticle Size DistributionResult
Compressive Strength 55.0% (0–37.5 μm), 17.4% (37.5–75 μm), 27.6% (>75 μm)14.16 MPa (Highest)
Initial Setting Time 100% (>75 μm)410.0 s (Longest)
Final Setting Time 100% (>75 μm)460.00 s (Longest)
In Vitro Degradation (10 days) 75–150 μm18.81% (Slowest)
In Vitro Degradation (10 days) 0–37.5 μm21.22%
In Vitro Degradation (10 days) 37.5–75 μm22.90%

Electrical Conductivity Measurements in Crystallization Studies

Electrical conductivity measurements serve as a valuable in-situ tool for monitoring the crystallization of this compound from its precursor, calcium sulfate hemihydrate. The transformation is accompanied by changes in the ionic concentration of the solution, which directly affects its electrical conductivity.

During the hydration of calcium sulfate hemihydrate, it dissolves to form Ca²⁺ and SO₄²⁻ ions, which then precipitate as this compound. This precipitation process leads to a decrease in the concentration of soluble ions in the solution, resulting in a corresponding decrease in electrical conductivity. By monitoring this change, the kinetics of the crystallization process can be followed in real-time.

Studies have utilized this technique to investigate the influence of additives on the crystallization of gypsum. For example, the effect of retardants such as citric acid and malic acid on the setting of plaster has been examined by correlating electrical conductivity with acoustic emission data. These measurements can differentiate the crystallization process with and without the presence of such organic additives.

The initial conductivity of the solution can be influenced by the presence of different additives due to their varying ionization states. For instance, in a study comparing different organic acids, L-(+)-Tartaric acid exhibited the highest initial conductivity. The subsequent decrease in conductivity provides a kinetic profile of the gypsum precipitation process.

The following table illustrates how electrical conductivity changes during the crystallization of this compound.

Stage of CrystallizationProcessImpact on Ion ConcentrationChange in Electrical Conductivity
Dissolution of Hemihydrate CaSO₄·0.5H₂O dissolvesIncrease in Ca²⁺ and SO₄²⁻ ionsIncrease
Nucleation and Growth of Dihydrate Ca²⁺ and SO₄²⁻ ions precipitate as CaSO₄·2H₂ODecrease in Ca²⁺ and SO₄²⁻ ionsDecrease
Completion of Crystallization Equilibrium is reachedStable ion concentrationStable

Quartz Crystal Microbalance (QCM) for Surface Crystallization Kinetics

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass deposition sensor used to study the surface crystallization kinetics of this compound. This technique relies on the piezoelectric properties of a quartz crystal, where changes in its resonance frequency are directly proportional to changes in mass on its surface. QCM is capable of measuring mass deposition down to the nanogram level unina.it.

In the context of this compound research, QCM, particularly when coupled with dissipation monitoring (QCM-D), provides real-time, label-free insights into nanoscale surface interactions. An alternating current applied to the quartz crystal sensor induces oscillation at a resonant frequency. As this compound crystals nucleate and grow on the sensor surface, the mass increases, causing a decrease in the resonant frequency.

Research using QCM-D has revealed that needle-shaped gypsum crystals grow in clusters on the sensor surface rather than in uniform layers sapub.org. As crystallization progresses, an interesting phenomenon of inversions between negative and positive frequency shifts can be observed. This is attributed to a shift from an inertia-dominated to an elastic-dominated impedance as the crystals grow sapub.org. A model based on a lumped element approach with point-contact loading and Mason equivalent circuit theory has been proposed to explain these frequency inversions sapub.org.

By combining QCM-D data with microscopy techniques, a more comprehensive understanding of the mechanical properties of the growing crystals, such as stiffness and dampening, can be achieved sapub.org. The table below summarizes the relationship between QCM-D signals and the physical processes during this compound crystallization.

QCM-D ParameterPhysical ProcessInterpretation
Decrease in Frequency (Δf) Mass deposition (crystal nucleation and growth)Indicates the rate and amount of this compound crystallization on the surface.
Increase in Dissipation (ΔD) Formation of a soft, hydrated layer or loosely attached crystalsProvides information on the viscoelastic properties of the deposited layer.
Frequency Inversions Shift from inertia-dominated to elastic-dominated impedanceReflects changes in the mechanical properties of the crystal clusters as they grow.

Calcium Sulfate Dihydrate in Advanced Materials and Composites Research

Biomaterials and Biomedical Applications

The utility of calcium sulfate (B86663) dihydrate in the biomedical field is multifaceted, ranging from its use as a standalone bone void filler to its incorporation into complex composite systems designed to enhance therapeutic outcomes.

Bone Void Fillers and Bone Regeneration

With a clinical history spanning over a century, calcium sulfate is one of the most well-documented synthetic bone graft substitutes. researchgate.net It is recognized for its excellent biocompatibility and osteoconductive properties. researchgate.netjomos.org When used to fill bone defects, it is well-tolerated by tissues and undergoes complete resorption without eliciting a significant inflammatory response. exac.com The material acts as a scaffold, guiding the growth of new bone. jomos.org

The mechanism by which calcium sulfate enhances bone formation is believed to involve several factors. The resorption of calcium sulfate provides a local increase in calcium ion concentration, which can stimulate osteoblastic activity. Furthermore, studies have suggested that the degradation of calcium sulfate can lead to a temporary local decrease in pH, which may cause the demineralization of the surrounding bone matrix, releasing growth factors like bone morphogenetic proteins (BMPs). researchgate.net Research has also indicated that the presence of calcium sulfate can promote angiogenesis, the formation of new blood vessels, which is a critical process for bone regeneration. nih.govunich.it In rabbit studies, sites treated with calcium sulfate showed a significantly higher microvessel density compared to control groups. unich.it

Clinical studies have demonstrated the effectiveness of calcium sulfate in various orthopedic and dental applications, including the treatment of bone cysts and in conjunction with dental implants. newlinemedical.comnih.gov The material's resorption rate is a key characteristic, with studies showing replacement by newly formed bone within a few months. researchgate.net

Table 1: Properties of Calcium Sulfate Dihydrate as a Bone Void Filler

Property Description Source
Biocompatibility Well-tolerated by tissues with minimal inflammatory response. researchgate.netexac.com
Osteoconductivity Acts as a scaffold to guide new bone growth. jomos.org
Biodegradability Completely resorbs in the body over a period of weeks to months. researchgate.net
Angiogenesis Promotes the formation of new blood vessels, crucial for bone healing. nih.govunich.it
Mechanism Resorption provides calcium ions and may release growth factors. researchgate.net

Drug Delivery Systems (e.g., Antibiotic Carriers)

This compound serves as an effective local drug delivery vehicle, most notably for antibiotics in the management of bone infections such as osteomyelitis. nih.gov Its biodegradable nature allows for the release of the incorporated drug as the material dissolves, eliminating the need for a second surgery to remove the implant, a common requirement for non-resorbable carriers like polymethylmethacrylate (PMMA). nih.gov

The elution kinetics of antibiotics from calcium sulfate have been shown to be predictable, providing high local concentrations of the drug directly at the site of infection while minimizing systemic toxicity. nih.gov This localized high concentration is particularly advantageous for treating biofilm-related infections, which are often resistant to systemic antibiotic therapy. biocomposites.com Studies have demonstrated that calcium sulfate beads can release antibiotics at concentrations significantly above the minimum inhibitory concentration (MIC) for common pathogens for an extended period. nih.govbiocomposites.com

Commonly incorporated antibiotics include vancomycin (B549263) and tobramycin (B1681333). nih.gov Research has shown that the elution of these antibiotics is highest in the initial postoperative days, providing a burst release to combat immediate infection risk, followed by a sustained release. nih.gov For instance, a study on a synthetic calcium sulfate hemihydrate mixed with vancomycin and tobramycin demonstrated therapeutic local concentrations for at least five days post-operation, with largely undetectable serum concentrations. nih.gov Other antibiotics, such as daptomycin, have also been successfully incorporated into calcium sulfate pellets, showing effective elution and activity against Staphylococcus aureus. biomaterials.orgresearchgate.net

Table 2: Setting Times of Calcium Sulfate with Various Antimicrobials

Antimicrobial Agent (per 25g CSH) Approximate Setting Time Source
Vancomycin (1g) 15 minutes prontomarketing.com
Cefazolin (1g) 15 minutes prontomarketing.com
Tobramycin (1.2g) 30 minutes prontomarketing.com
Amphotericin B (50mg) 2.5 hours prontomarketing.com

Composites for Enhanced Properties

To overcome some of the limitations of pure this compound, such as its relatively rapid degradation rate and modest mechanical strength, research has focused on the development of composites. By combining calcium sulfate with polymers or other ceramic materials, its physical and biological properties can be tailored for specific applications.

The incorporation of polymers like gelatin and polycaprolactone (B3415563) (PCL) into a calcium sulfate matrix can improve its handling properties, mechanical strength, and degradation profile. Gelatin, a denatured form of collagen, is known for its biocompatibility and ability to promote cell adhesion. When combined with calcium sulfate, it can enhance the material's osteoconductive potential. capes.gov.brnih.gov

A study on granular this compound-gelatin-PCL composites demonstrated improved handling properties compared to CSD cement alone, which is known for its brittleness. scientific.netresearchgate.netui.ac.id In these composites, the polymer matrix surrounds the CSD granules. scientific.netresearchgate.net Mechanical evaluation of these composites showed that increasing the gelatin concentration resulted in higher strength. scientific.netresearchgate.net For example, a composite with 7 wt% gelatin exhibited the highest strength among the tested formulations. scientific.net Another study on a cross-linked gelatin and calcium sulfate composite reported a compressive strength as high as 82 MPa with 40 wt% calcium sulfate. capes.gov.brnih.gov The addition of gelatin also influences the setting of calcium sulfate, slowing the conversion from the hemihydrate to the dihydrate form. capes.gov.brnih.gov

Combining this compound with other bioceramics like hydroxyapatite (B223615) (HA), tricalcium phosphate (B84403) (TCP), and calcium silicate (B1173343) can modulate the composite's degradation rate and enhance its bioactivity. Hydroxyapatite is a major mineral component of bone and is known for its excellent osteoconductivity but slow resorption rate. omicsonline.org By creating a composite of calcium sulfate and HA, a biphasic material is formed where the rapid resorption of the calcium sulfate phase creates porosity, allowing for bone ingrowth, while the HA provides a more stable, long-term scaffold. omicsonline.orglongdom.org A mixture of 60% calcium sulfate and 40% hydroxyapatite has been shown to have suitable properties for an injectable bone cement, with a final setting time of approximately 19.6 minutes and the ability to withstand a pressure of 7.3 MPa. nih.govresearchgate.net

The addition of calcium silicate to calcium sulfate has been shown to improve mechanical properties and bioactivity. researchgate.netnih.gov Tricalcium silicate can enhance the compressive strength and shorten the setting time of the composite cement. researchgate.net Furthermore, the dissolution of calcium sulfate can provide a high concentration of calcium ions, which accelerates the nucleation of hydroxyapatite on the surface of the calcium silicate, thereby enhancing its bioactivity. researchgate.net A composite of calcium sulfate, magnesium polyphosphate, and tricalcium silicate demonstrated a compressive strength of 26.6 MPa and a degradation of 35% over 8 weeks. nih.gov

Table 3: Properties of this compound Ceramic Composites

Composite Material Key Findings Source
CSD / Hydroxyapatite Biphasic resorption, with HA acting as a long-term scaffold. A 60/40 ratio provides adequate strength (7.3 MPa) for some orthopedic applications. longdom.orgnih.govresearchgate.net
CSD / β-Tricalcium Phosphate Degradation rate can be tuned by altering the CSD/β-TCP ratio. Higher CSD content leads to faster degradation. researchgate.net
CSD / Calcium Silicate Addition of tricalcium silicate improves compressive strength and bioactivity. researchgate.netnih.gov

Silk fibroin, a natural protein derived from silkworms, has emerged as a promising biomaterial due to its biocompatibility, biodegradability, and impressive mechanical properties. When incorporated into calcium sulfate, silk fibroin nanofibers can significantly enhance the mechanical strength of the resulting composite.

In one study, the addition of 10% and 20% silk fibroin to a calcium sulfate hemihydrate composite resulted in a more than twofold increase in compressive strength compared to pure calcium sulfate. The silk fibroin appears to interact at a molecular level with the calcium sulfate, influencing its crystal structure. Scanning electron microscopy has revealed that in these composites, rod-like structures of calcium sulfate hemihydrate are surrounded by the silk fibroin. Another study created a bioactive composite by using a silk fibroin nanofiber solution as the curing liquid for calcium sulfate hemihydrate bone cement, which was then loaded with vancomycin-containing silk fibroin microspheres. nih.gov This composite demonstrated sustained drug release capabilities, with less than 55% of the drug released after 4 weeks, and composites with a lower concentration of the microspheres (0.5%) showed better mechanical performance. nih.gov

Reinforcement in Cement-Based Materials

Calcium Sulfate Whiskers as Reinforcing Agents

Calcium sulfate whiskers (CSWs), a micro/nanofiber material, are gaining significant attention as a reinforcing agent in cement-based materials (CBM) due to their potential to enhance mechanical properties and durability. researchgate.net These whiskers possess a high aspect ratio, stable particle size, high strength, good toughness, and resistance to high temperatures and chemical corrosion. researchgate.netnih.gov CSWs are considered a cost-effective and environmentally friendly inorganic material that can improve the performance and sustainability of construction materials. researchgate.netnih.gov

Research has demonstrated that the introduction of CSWs into cement composites leads to notable improvements in strength, durability, and crack resistance. researchgate.netnih.gov The whiskers function as micro-reinforcement, effectively refining the pore structure of the cement mortar. nih.gov This refinement contributes to increased flexural and compressive strengths. nih.gov For instance, studies have shown that the addition of CSWs can significantly delay the formation of microcracks and inhibit their propagation. nih.gov

The reinforcing effect of CSWs is quantifiable through various mechanical tests. Research has shown that specific concentrations of CSWs can lead to substantial gains in the mechanical properties of cement-based composites. nih.gov

Table 1: Impact of Calcium Sulfate Whisker (CSW) Addition on Mechanical Properties of Cement-Based Composites

Property CSW Addition (%) % Increase
Flexural Strength 1% 79.7%
Splitting Tensile Strength 1% 34.8%
Fracture Toughness 1% 28.7%
Compressive Strength 2% 10.3%
Flexural Strength 5% 28.3%
Compressive Strength 5% 8.5%

Data sourced from studies on the effects of CSWs on cement mortar and composites. nih.govnih.gov

Furthermore, CSWs enhance the bond quality at the interface with the cement matrix, which reinforces and toughens the composite material. mdpi.com Even after exposure to high temperatures, CSWs can contribute to strength enhancement. In one study, samples with a 4% addition of CSWs, cured at 50°C and then treated at 500°C, showed a 25.93% increase in compressive strength and a 93.63% increase in tensile strength after 14 days. nih.gov As a low-cost, non-toxic material, CSW shows significant potential in a variety of applications beyond cement, including plastics, friction materials, and adhesives. nih.govnih.gov

Applications in Environmental Technologies

Water Treatment and Scale Control

This compound, commonly known as gypsum, is a sparingly soluble salt that can precipitate from solutions under conditions of high ionic concentration, posing a significant challenge in various industrial water systems. researchgate.net Its formation as scale, particularly on membranes in reverse osmosis (RO) desalination plants and in oilfield equipment, can impede efficiency and lead to operational failures. researchgate.netonepetro.org

The primary focus of research in this area is not on using this compound as a treatment agent, but on developing methods to inhibit its precipitation and control scale formation. genesysro.comspe.orgwalshmedicalmedia.com The tendency for calcium sulfate to precipitate increases with temperature, as its solubility decreases at higher temperatures. onepetro.org This phenomenon exacerbates scaling issues in heated systems. onepetro.org

Various chemical scale inhibitors are studied for their effectiveness in preventing gypsum scale. walshmedicalmedia.com These inhibitors typically work by retarding crystal growth or creating soluble complexes with calcium ions. spe.org Research has evaluated the performance of different types of inhibitors, such as methylene (B1212753) phosphonic acid, polyphosphino carboxylic acid, and other phosphorus-based compounds, under various conditions of temperature and water chemistry. onepetro.orgwalshmedicalmedia.com Studies show that the application of effective scale inhibitors can successfully mitigate calcium sulfate scale formation at temperatures up to 210°F. walshmedicalmedia.com However, at higher temperatures, the rate of precipitation increases, and the effectiveness of many inhibitors diminishes significantly. walshmedicalmedia.com

Adsorption of Heavy Metals (e.g., Cadmium)

This compound, particularly in the form of phosphogypsum—an industrial by-product of phosphoric acid production—has been investigated as a material for treating wastewater containing heavy metals like cadmium (Cd). rsc.orgresearchgate.net The research focuses on the incorporation and adsorption of cadmium onto the gypsum crystal structure. rsc.org

Studies using dispersion-corrected density functional theory have explored the mechanisms behind this process. rsc.org The findings indicate that the presence of vacancy defects within the gypsum's crystal lattice plays a crucial role. Specifically, increasing the number of calcium (Ca) vacancy defects in gypsum can enhance its ability to adsorb and solidify cadmium. rsc.orgdntb.gov.ua These Ca vacancies on the gypsum surface actively promote the adsorption of Cd(II) ions from aqueous solutions. rsc.org Conversely, sulfate vacancy defects on the surface have been found to inhibit this adsorption process. rsc.org

Therefore, modifying phosphogypsum to increase its Ca vacancy defects could improve its performance as an adsorbent for removing cadmium from sewage. rsc.org Other research confirms that gypsum can alleviate cadmium toxicity and accumulation in plants by competitively inhibiting the uptake of Cd²⁺ ions in favor of Ca²⁺ ions and by activating internal plant mechanisms for sequestering cadmium. nih.gov

Coagulant-Flocculant in Wastewater Treatment

This compound has been evaluated as an alternative coagulant-flocculant in the primary treatment of wastewater, offering a potential substitute for conventional chemicals like aluminum sulfate (Al₂(SO₄)₃). scielo.org.zascielo.org.za Coagulation and flocculation are critical processes for removing suspended particles and organic loads from wastewater. wcs-group.co.uk The effectiveness of a coagulant is often related to the charge of its cation; trivalent ions such as aluminum (Al³⁺) are typically more effective at neutralizing the negative charge of colloidal particles in water than divalent ions like calcium (Ca²⁺). austieca.com.au

Experimental studies using jar test apparatus have compared the performance of this compound with aluminum sulfate. scielo.org.zascielo.org.za A key finding is the effect on the pH of the treated water. Aluminum sulfate tends to lower the pH, giving the water an acidic character, which often requires a subsequent step to raise the pH back to a neutral range (6.5-8.5). scielo.org.zaresearchgate.net In contrast, this compound maintains the water pH within a more neutral range of 7.04 to 7.51, potentially reducing the need for pH adjustment and its associated costs. scielo.org.zaresearchgate.net

However, in terms of turbidity removal, aluminum sulfate has shown superior performance. scielo.org.zaresearchgate.net While this compound does function as a coagulant, the resulting turbidity in treated water often remains well above international standards. researchgate.net

Table 2: Comparison of Coagulants in Primary Wastewater Treatment

Coagulant Dose (g/L) Final pH Final Turbidity (NTU)
Aluminum Sulfate 4.0 3.90 3.87 - 3.91
This compound 1.0 7.04 - 7.51 74.05
This compound 1.5 7.04 - 7.51 80.5
This compound 2.0 7.04 - 7.51 74.5

Data sourced from jar test experiments on wastewater samples. scielo.org.zascielo.org.zaresearchgate.net

These findings suggest that while this compound presents benefits regarding pH control, further research is needed to improve its effectiveness in turbidity reduction to be a viable alternative to conventional coagulants. scielo.org.zaresearchgate.net

Environmental Geochemistry of Calcium Sulfate Dihydrate

Formation in Natural Environments

The precipitation of calcium sulfate (B86663) dihydrate from aqueous solutions is a common process in diverse natural environments, ranging from coastal estuaries to vast evaporitic basins. researchgate.net

In estuarine environments, where freshwater from rivers mixes with saltwater from the ocean, complex chemical gradients exist that can influence mineral formation. Research in locations such as the Lingding Bay of the Pearl River Estuary in China has shed light on the crystallization pathways of gypsum. semanticscholar.org Studies have identified the presence of calcium sulfate nanoparticles in surface sediments, suggesting a nonclassical crystallization pathway. semanticscholar.org This process begins with the formation of sub-3 nm primary species that aggregate into larger domains, which then densify and order into crystalline gypsum. researchgate.net This contrasts with classical crystallization theory, where ions in a supersaturated solution directly form an ordered crystal lattice. The presence of these nanoparticles indicates that gypsum formation in such dynamic environments can occur through a multi-stage process involving amorphous or nano-crystalline precursors.

Evaporitic deposits are the most significant geological settings for the formation of extensive calcium sulfate dihydrate beds. researchgate.net These environments form when a body of saline water undergoes evaporation, leading to the supersaturation and subsequent precipitation of various minerals. Gypsum is typically one of the first sulfates to precipitate from evaporating seawater. researchgate.net

Historically, massive evaporite formations have occurred, such as during the Messinian salinity crisis approximately 6 million years ago, which led to the deposition of an estimated 4 x 10¹⁸ kg of salts, including vast quantities of gypsum and anhydrite, on the floor of the Mediterranean basin. gfz-potsdam.de Present-day examples, though smaller in scale, include coastal sabkhas, salt lakes, and salars in arid and semi-arid regions worldwide. gfz-potsdam.de In these settings, as water evaporates, the concentration of calcium and sulfate ions increases until the saturation point for gypsum is exceeded, leading to its crystallization. gfz-potsdam.de Under conditions of increasing temperature or burial depth (pressure), gypsum may subsequently dehydrate to form anhydrite (CaSO₄). researchgate.netgfz-potsdam.de

Table 1: Comparison of Calcium Sulfate Formation Environments

FeatureEstuarine EnvironmentsEvaporitic Deposits
Primary Mechanism Mixing of fresh and saltwater, leading to localized supersaturation.Evaporation of a saline water body, leading to widespread supersaturation.
Crystallization Pathway Often involves nonclassical pathways with nanoparticle aggregation. semanticscholar.orgPrimarily classical crystallization from a supersaturated solution, though precursor phases can be involved.
Associated Minerals Clays, organic matter, carbonates.Halite (NaCl), Anhydrite (CaSO₄), various potassium and magnesium salts. researchgate.net
Geological Scale Typically localized within sediment layers of the estuary.Can form massive, geographically extensive geological formations. gfz-potsdam.de
Example Location Pearl River Estuary, China. semanticscholar.orgMediterranean Basin (Messinian deposits), Atacama Desert salars. gfz-potsdam.de

Dehydration and Rehydration in Planetary Environments (e.g., Mars)

The various hydration states of calcium sulfate serve as important indicators of past and present water activity in planetary environments. researchgate.net On Mars, orbital and rover-based observations have confirmed the widespread presence of calcium sulfate minerals, primarily as gypsum and a less hydrated form, bassanite (calcium sulfate hemihydrate, CaSO₄·0.5H₂O). science.govleeds.ac.uk

The transformation between these phases is governed by temperature and ambient humidity. uni-koeln.de For instance, gypsum can be dehydrated to bassanite by heating. wikipedia.org This process is relevant to the Martian surface, which experiences significant diurnal temperature variations. Veins of bassanite identified by instruments on the Mars rover Curiosity in Gale Crater suggest that the parent material was likely gypsum that was subsequently heated, possibly by the thermal effects of impact events or other geological processes. science.gov

Conversely, the rehydration of anhydrous or semi-hydrous calcium sulfate phases can occur if they are exposed to liquid water or high humidity. The sluggish rates of hydration and dehydration for calcium sulfates, compared to other salts like magnesium sulfates, mean they are less likely to be involved in the planet's short-term, diurnal water cycle. science.govusgs.gov However, their presence and hydration state provide crucial evidence for past aqueous environments, such as groundwater upwelling or the evaporation of ancient lakes, that were stable over longer timescales. researchgate.net

Table 2: Hydration States of Calcium Sulfate on Mars

Mineral NameFormulaWater Content (wt%)Typical Formation/Transformation ConditionSignificance on Mars
AnhydriteCaSO₄0Forms at higher temperatures from dehydration of gypsum or bassanite. gfz-potsdam.deIndicates significant heating or very arid conditions.
BassaniteCaSO₄·0.5H₂O~6.2%Formed by moderate heating of gypsum (100-150°C). wikipedia.orgEvidence of past heating of water-bearing sediments; identified in veins in Gale Crater. science.gov
GypsumCaSO₄·2H₂O~20.9%Precipitates from aqueous solutions at lower temperatures (<40-60°C). gfz-potsdam.deIndicates formation in standing bodies of water or from groundwater. leeds.ac.uk

Role in Global Sulfur Cycle

The formation and dissolution of this compound are integral components of the global sulfur cycle. researchgate.net This biogeochemical cycle describes the movement of sulfur through the Earth's atmosphere, hydrosphere, lithosphere, and biosphere. wikipedia.org

A significant portion of the Earth's sulfur is stored in the lithosphere within sulfate minerals, primarily gypsum and anhydrite. carnegiescience.edu These minerals act as a long-term reservoir for sulfur. The sulfur cycle involves several key processes where calcium sulfate is relevant:

Weathering: Tectonic uplift can expose ancient evaporite deposits to the surface. Chemical and physical weathering of these gypsum-bearing rocks releases sulfate ions (SO₄²⁻) and calcium ions (Ca²⁺) into rivers.

Riverine Transport: Rivers carry these dissolved ions to the oceans, representing a major flux of sulfur from the land to the sea. carnegiescience.edu

Marine Precipitation: In the oceans, sulfate ions can be removed from the water column through biological uptake or by precipitation as sulfate minerals. In restricted marine basins subject to evaporation, vast quantities of gypsum are deposited, sequestering sulfur from the water and returning it to the lithosphere. gfz-potsdam.de

Sulfate Reduction: In anaerobic environments, such as marine sediments, sulfate-reducing bacteria use sulfate as an electron acceptor for the oxidation of organic matter, producing hydrogen sulfide (B99878) (H₂S). wikipedia.orgucsc.edu This process removes sulfate that could otherwise have formed gypsum.

Through these interconnected processes, the deposition of this compound plays a crucial role in regulating the concentration of sulfate in the oceans and the transfer of sulfur between the Earth's major geological and biological reservoirs.

Future Directions and Emerging Research Areas

Novel Synthesis Routes for Calcium Sulfate (B86663) Dhydrate

Current research is actively exploring greener and more efficient methods for synthesizing calcium sulfate dihydrate, moving away from energy-intensive processes and utilizing waste streams as raw materials.

A significant area of research focuses on valorizing food waste, specifically eggshells, for the production of this compound. Eggshells are a rich source of calcium carbonate (95-97%), making them an excellent precursor. mdpi.comresearchgate.net The synthesis process typically involves a chemical reaction between eggshell powder and sulfuric acid at room temperature. journalijcar.org This eco-friendly and low-cost approach not only provides a valuable product but also addresses the environmental problem of eggshell waste disposal. mdpi.comresearchgate.net

Studies have demonstrated high-yield production of this compound from both hen and duck eggshells. Research has reported product yields of 84.73% from hen eggshells and 87.74% from duck eggshells. mdpi.comresearchgate.net Another study comparing uncalcined and calcined eggshells found that the calcined process yielded a higher conversion rate of 89%. ijsrd.com The resulting this compound has been characterized using various techniques, confirming its chemical formula and crystal structure. researchgate.net The crystallite sizes of the products are in the nanometer range (19–20 nm). researchgate.net This sustainable method produces a high-value product suitable for various applications, including as a binder in construction, a biomaterial for bone grafts, and a component in fertilizers. mdpi.comjournalijcar.org

Table 1: Synthesis of this compound from Eggshell Waste

Eggshell Source Process Yield (%) Reference
Hen Eggshell Reaction with H₂SO₄ 84.73 mdpi.comresearchgate.net
Duck Eggshell Reaction with H₂SO₄ 87.74 mdpi.comresearchgate.net
Eggshell (Uncalcined) Direct Neutralization 84 ijsrd.com
Eggshell (Calcined) Calcination & Neutralization 89 ijsrd.com

A key trend in green chemistry is the reduction or elimination of organic solvents in chemical synthesis. Research has demonstrated the feasibility of producing calcium sulfate phases from aqueous solutions at room temperature, avoiding the need for organic solvents and energy-intensive thermal dehydration. rsc.org While much of this research has focused on the synthesis of calcium sulfate hemihydrate (bassanite), the principles are applicable to the broader goal of greener calcium sulfate production. rsc.orgresearchgate.net By using specific additives that interact with calcium sulfate precursors, it is possible to control the crystallization process in water. rsc.org For instance, the combination of certain additives acting through different mechanisms can facilitate the precipitation of desired phases directly from aqueous solutions. rsc.org This approach not only reduces the carbon footprint associated with traditional thermal methods but also opens pathways to synthesizing materials with controlled crystal morphologies by manipulating the aqueous chemical environment. researchgate.net

Advanced Functional Materials Based on this compound

This compound is being explored as a component in advanced functional materials, particularly in polymer composites. Its use as a filler can enhance the mechanical and thermal properties of various materials. researchgate.net For example, calcium sulfate whiskers, which have a high aspect ratio, are used as a reinforcing material in rubber, plastics, and ceramics to improve tensile strength, elastic modulus, thermal stability, and chemical resistance. researchgate.net Research into calcium sulfate whiskers in silicone rubber composites is one area of active investigation. researchgate.net These advanced materials find applications in diverse industries, from automotive brake friction materials to papermaking. researchgate.net

In-depth Understanding of Biotic-Abiotic Interactions in Mineralization

There is a growing interest in understanding the complex interactions between microorganisms and the formation, dissolution, and transformation of this compound (gypsum) in natural environments. Microorganisms are known to colonize gypsum in a wide range of environments, from hyperarid deserts to hypersaline lakes. researchgate.netnih.gov The mineral provides a protective habitat against harsh conditions like excessive UV radiation while allowing light to penetrate for photosynthetic organisms. researchgate.netnih.gov

Research has shown that microorganisms can actively influence gypsum mineralization. Some cyanobacteria and sulfur bacteria may have a physical control over the formation of distinctive gypsum and halite crystal structures, potentially creating a protective envelope. oup.com In extremely dry environments like the Atacama Desert, endolithic microorganisms can extract water of crystallization directly from the gypsum (CaSO₄·2H₂O) lattice, inducing a phase transformation to anhydrite (CaSO₄). pnas.org This process highlights a unique survival strategy and a direct biotic influence on mineral transformation. pnas.org Understanding these biotic-abiotic interfaces is crucial for interpreting geochemical signatures and the role of minerals in nutrient cycling.

Development of Next-Generation Scale Inhibitors

The formation of this compound scale is a significant problem in various industrial processes, including water desalination and oilfield operations. nih.govjournals.co.za Consequently, there is ongoing research to develop more effective and environmentally friendly scale inhibitors. researchgate.net Current research focuses on various classes of inhibitors, including phosphonates and polymers. Polyamino polyether methylene (B1212753) phosphonate (B1237965) (PAPEMP) has been identified as a superior inhibitor for gypsum precipitation compared to other phosphonates. semanticscholar.orgsemanticscholar.org Polymeric inhibitors, such as poly(acrylic acid) (PAA), also show good performance, which increases with concentration. semanticscholar.orgsemanticscholar.org

A key finding is the synergistic effect observed when different inhibitors are blended; for example, the presence of PAPEMP enhances the performance of PAA. semanticscholar.orgsemanticscholar.org Next-generation research aims to develop novel polymers and green antiscalants that are biodegradable and have high efficiency. researchgate.net The mechanism of inhibition is also a subject of intense study, with models suggesting that inhibitors adsorb onto the surface of the gypsum nucleus, increasing its superficial surface tension and prolonging the induction time for crystal growth. nih.govresearchgate.net

Table 2: Performance of Selected Gypsum Scale Inhibitors

Inhibitor Type Inhibitor Name Key Finding Reference
Phosphonate PAPEMP Superior inhibition performance for gypsum precipitation. semanticscholar.orgsemanticscholar.org
Polymer PAA Inhibition increases with concentration. semanticscholar.orgsemanticscholar.org
Blend PAA/PAPEMP Synergistic effect enhances inhibition performance. semanticscholar.orgsemanticscholar.org
Phosphonate Complex KCl-based phosphonate 68% inhibition efficiency in the presence of biocide. ajer.org

Computational Approaches for Predictive Modeling

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of this compound. Molecular dynamics (MD) simulations are being used to investigate the fundamental mechanisms of nucleation and crystal growth at the atomic level. acs.org These simulations can elucidate the pathway of crystal formation in both homogeneous (precipitation) and heterogeneous (deposition on surfaces) systems, revealing the distinct steps in crystal evolution. acs.org

Furthermore, predictive models are being developed to assess the risk of gypsum scaling in industrial systems. journals.co.za These models can predict the solubility product of calcium sulfate in complex brine solutions over a wide range of temperatures and pressures. journals.co.za Machine learning is also being integrated with classical nucleation theory to predict the induction time of gypsum crystallization, both with and without the presence of scale inhibitors. nih.govresearchgate.net These computational approaches provide powerful predictive capabilities that can help optimize industrial processes, prevent scaling, and guide the development of new inhibitor technologies. nih.govjournals.co.za

Q & A

Q. How can researchers experimentally determine the solubility of calcium sulfate dihydrate (CaSO₄·2H₂O) in multicomponent aqueous systems?

Methodological Answer : Use controlled batch experiments with varying temperatures, ionic strengths, and pH levels. For example:

  • Prepare solutions with NaCl, KCl, or H₂SO₄ to mimic industrial or geological conditions.
  • Measure solubility via gravimetric analysis or ion chromatography after equilibration (≥24 hours).
  • Validate results against thermodynamic models (e.g., Pitzer equations) to account for ion interactions .

Q. What characterization techniques are critical for distinguishing this compound from its polymorphs (hemihydrate, anhydrite)?

Methodological Answer : Combine:

  • XRD : Identify phase-specific peaks (e.g., gypsum at 2θ = 11.6°, 20.7°).
  • TGA : Observe mass loss steps (e.g., dihydrate loses ~20% mass at 100–150°C for water release).
  • Raman spectroscopy : Detect OH-stretching bands (~3400 cm⁻¹) unique to dihydrate .

Q. How does pH influence the crystallization kinetics of this compound?

Methodological Answer :

  • Conduct seeded crystallization experiments in acidic (pH < 2) and neutral solutions.
  • Monitor nucleation rates using turbidimetry and correlate with induction times.
  • In acidic media, H⁺ ions suppress SO₄²⁻ activity, delaying nucleation; neutral pH accelerates growth .

Advanced Research Questions

Q. How can contradictory data on dehydration kinetics of this compound be reconciled?

Methodological Answer :

  • Perform in situ XRD/TGA under controlled humidity and temperature to track phase transitions.
  • Dehydration mechanisms vary: at low H₂O partial pressure (<10⁻³ atm), dihydrate converts directly to anhydrite (γ-CaSO₄); intermediate conditions favor hemihydrate formation.
  • Discrepancies arise from experimental setups (static vs. dynamic atmospheres) .

Q. What strategies optimize this compound’s role in hydroxyapatite composites for bone regeneration?

Methodological Answer :

  • Synthesize composites via co-precipitation : Mix CaSO₄·2H₂O with hydroxyapatite precursors (e.g., Ca(NO₃)₂ and (NH₄)₂HPO₄) under physiological pH.
  • Characterize porosity using mercury intrusion porosimetry; dihydrate’s dissolution creates micropores (5–50 µm), enhancing antibiotic release.
  • Balance mechanical strength (compressive testing) and biodegradability (simulated body fluid immersion) .

Q. How can computational modeling resolve contradictions in solubility data for this compound in high-salinity brines?

Methodological Answer :

  • Apply machine learning (e.g., random forest regression) to datasets spanning 1906–2022 .
  • Input variables: temperature (25–200°C), pressure (1–100 bar), and ionic composition (Na⁺, Mg²⁺, Cl⁻).
  • Validate models against experimental outliers (e.g., anomalous solubility in MgCl₂-rich systems due to ion pairing).

Q. What experimental designs mitigate metastable phase interference during dihydrate crystallization?

Methodological Answer :

  • Use seeding with pure dihydrate crystals to suppress hemihydrate nucleation.
  • Implement feedback-controlled reactors to maintain supersaturation below critical thresholds for metastable phases.
  • Analyze real-time kinetics via FBRM (focused beam reflectance measurement) .

Data Contradiction Analysis

Q. Why do reported solubility values for this compound in H₂SO₄ solutions vary by up to 15%?

Root Cause :

  • Incomplete equilibration: Some studies use agitation times <24 hours, failing to reach steady state.
  • Impurity effects: Trace Fe³⁺ or Al³⁺ in H₂SO₄ alters ion activity coefficients.
  • Resolution : Pre-treat solutions with ion-exchange resins and extend equilibration to 48+ hours .

Q. How do discrepancies in dehydration activation energies (80–120 kJ/mol) arise?

Root Cause :

  • Sample morphology: Nanocrystalline dihydrate dehydrates faster (lower Eₐ) due to surface defects.
  • Kinetic models: Some studies assume single-step reactions, ignoring intermediate hydrates.
  • Resolution : Use model-free methods (e.g., Friedman analysis) on TGA data .

Methodological Best Practices

Q. Sampling and preparation protocols for industrial salt analysis containing this compound

  • Grinding : Use cryogenic milling to prevent dihydrate → hemihydrate transition.
  • Storage : Keep samples in N₂-filled desiccators to avoid humidity-induced phase changes.
  • Validation : Spike recovery tests with synthetic mixtures (e.g., 5% dihydrate in NaCl) .

Q. Environmental applications: Coagulation-flocculation using this compound

  • Optimize pH near isoelectric point (pHIEP ≈ 4.5–5.0) via jar tests.
  • Monitor zeta potential to ensure charge neutralization.
  • Limitation : Low solubility requires high dosages (1–5 g/L) for wastewater treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium sulfate dihydrate
Reactant of Route 2
Calcium sulfate dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.